molecular formula C11H22OSi B8496525 [(Cyclooct-1-en-1-yl)oxy](trimethyl)silane CAS No. 50338-42-6

[(Cyclooct-1-en-1-yl)oxy](trimethyl)silane

Cat. No. B8496525
CAS RN: 50338-42-6
M. Wt: 198.38 g/mol
InChI Key: MMUUZRNWNNGGTG-UHFFFAOYSA-N
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Description

[(Cyclooct-1-en-1-yl)oxy](trimethyl)silane is a useful research compound. Its molecular formula is C11H22OSi and its molecular weight is 198.38 g/mol. The purity is usually 95%.
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properties

CAS RN

50338-42-6

Product Name

[(Cyclooct-1-en-1-yl)oxy](trimethyl)silane

Molecular Formula

C11H22OSi

Molecular Weight

198.38 g/mol

IUPAC Name

cycloocten-1-yloxy(trimethyl)silane

InChI

InChI=1S/C11H22OSi/c1-13(2,3)12-11-9-7-5-4-6-8-10-11/h9H,4-8,10H2,1-3H3

InChI Key

MMUUZRNWNNGGTG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CCCCCCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 42 g (0.38 mol) of chlorotrimethylsilane and 78 g of triethylamine in 100 ml of dimethylformamide, a solution of 32 g (0.254 mol) of cyclooctanone in 40 ml of dimethylformamide was added. The resultant mixture was stirred at 100° to 115° C. for 48 hours. At the end of the reaction, the reaction mixture was combined with 240 ml of n-hexane and washed twice with 300 ml of a saturated aqueous sodium bicarbonate solution. The mixture was washed under cooling with 180 ml of 1.5N hydrochloric acid, then washed sequentially with an aqueous sodium bicarbonate solution, water, and saline and then dried with magnesium sulfate. The mixture was concentrated and distilled under vacuum, to afford 40 g (80% yield) of 1-cyclooctenyloxytrimethylsilane having a boiling point of 82° to 84° C./5 mmHg.
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42 g
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78 g
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32 g
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100 mL
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40 mL
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resultant mixture
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240 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a solution of cyclooctanone (40.0 g, 316 mmol) in 200 mL of anhydrous DMF were added triethylamine (TEA, 93.0 mL, 666 mmol) and chlorotrimethylsilane (84.0 mL, 666 mmol). The reaction was heated to reflux. After 15 h, the reaction was quenched with 20 mL of H2O and the DMF was removed on a rotary evaporator. The residue was diluted with hexanes (300 mL), washed with H2O (3×100 mL) and brine (1×50 mL), and dried over MgSO4. Distillation under reduced pressure (20 torr) yielded 58.1 g (93%) of the desired product as a colorless oil, bp 108° C. (20 torr) (lit. 106° C. at 25 torr). Nakamura, et al. J. Am. Chem. Soc. (1976) 98, 2346-2348. IR: 2926, 2851, 1661 cm−1. 1H NMR (CDCl3, 300 MHz): δ 0.20 (s, 9H), 1.39-1.58 (m, 8H), 2.02 (m, 2H), 2.19 (m, 2H), 4.75 (t, 1H, J=9.0 Hz). (Lit: 1H NMR (CDCl3, 600 MHz): δ 0.16 (s, 9H), 1.46 (m, 4H), 1.49 (m, 2H), 1.55 (m, 2H), 1.97 (m, 2H), 2.14 (m, 2H), 4.70 (t, 1H, J=8.0 Hz) (Frimer et al. J. Org. Chem. (2000) 65, 1807-1817.) 13C NMR (CDCl3, 75 MHz): δ 0.4, 25.5, 26.3, 26.4, 27.8, 30.9, 31.0, 105.41, 152.99. (Lit: 13C NMR (CDCl3, 150 MHz): δ 0.45, 25.52, 26.36, 26.40, 27.83, 30.98, 31.05, 105.45, 153.05) Frimer et al. (2000) supra) FAB—HRMS: Calcd. for C11H23OSi+[M+H]+: 199.1518, found 199.1520.
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40 g
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93 mL
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84 mL
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200 mL
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Yield
93%

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